molecular formula C16H23NO5S B3002923 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide CAS No. 946285-98-9

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide

Cat. No.: B3002923
CAS No.: 946285-98-9
M. Wt: 341.42
InChI Key: VWMWNYLOTVKSRD-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide is a sulfonamide derivative featuring a benzodioxole moiety linked via an ether oxygen to a propane sulfonamide backbone, with a cyclohexyl substituent on the nitrogen atom. The cyclohexyl substituent introduces significant hydrophobicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c18-23(19,17-13-5-2-1-3-6-13)10-4-9-20-14-7-8-15-16(11-14)22-12-21-15/h7-8,11,13,17H,1-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMWNYLOTVKSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. One common method involves the reaction of benzo[d][1,3]dioxol-5-ol with appropriate reagents to introduce the sulfonamide group. For instance, the reaction of benzo[d][1,3]dioxol-5-ol with cyclohexylamine and a sulfonyl chloride under basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Sulfonamides vs. Carboxamides

The target compound’s sulfonamide group differentiates it from carboxamide analogs like 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (93) (). Additionally, sulfonamides generally display higher metabolic stability than carboxamides, which are prone to enzymatic hydrolysis .

Substituent Effects

  • Cyclohexyl vs. Aryl/Piperazine Groups : The cyclohexyl group in the target compound contrasts with piperazine or aryl substituents in analogs like 1-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21) (). Cyclohexyl’s bulkiness increases lipophilicity (logP ~3–4 estimated), whereas piperazine derivatives, often formulated as HCl salts, exhibit higher solubility (e.g., compound 21 melts at 177–178°C as an HCl salt) .
  • Fluorine Substitution : Fluorinated analogs like 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide () show enhanced metabolic stability and bioavailability due to fluorine’s electronegativity. The absence of fluorine in the target compound may reduce its binding affinity to targets requiring halogen interactions .

Physical and Spectroscopic Properties

Table 1: Comparative Physical Properties

Compound Class Melting Point (°C) Yield (%) Key Substituents Reference
Piperazine HCl salts 171–184 55–82 Trifluoromethyl, chloro, bromo
Carboxamide derivatives 171–184 16–27 Cyclopropane, thiazole
Target (hypothesized) ~160–180 (estimated) N/A Cyclohexyl, sulfonamide

Table 2: NMR Spectral Comparisons

Compound Benzodioxole ¹H NMR (δ, ppm) Key Functional Group Signals Reference
Compound 93 (carboxamide) 6.02 (OCH₂O) 1.74–1.15 (cyclopropane), 11.98 (NH)
Compound 25 (piperazine) 6.85–7.84 (aromatic) 3.60 (OCH₃), 1.74–1.15 (piperazine CH₂)
Target (hypothesized) ~6.0–6.9 (OCH₂O) 2.5–3.5 (SO₂NH), 1.0–2.0 (cyclohexyl)

The benzodioxole protons in all analogs resonate near δ 6.0–7.0 ppm, while sulfonamide NH protons typically appear downfield (δ 7.5–8.5) compared to carboxamide NH (δ 11.98 in compound 93) .

Biological Activity

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide, with the CAS number 946285-98-9, is a complex organic compound notable for its potential biological activities. The compound features a benzo[d][1,3]dioxole moiety linked to a cyclohexylpropane sulfonamide group, which suggests that it may exhibit diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23NO5SC_{16}H_{23}NO_5S with a molecular weight of 341.4 g/mol. The structure includes:

  • A benzo[d][1,3]dioxole ring
  • A cyclohexyl group
  • A sulfonamide functional group

This unique combination may contribute to its biological activity and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant antibacterial and antifungal activities. The following sections summarize key findings related to the biological activity of this compound.

Antibacterial Activity

A study on related compounds demonstrated that derivatives of 1,3-dioxolanes exhibited antibacterial properties against various Gram-positive and Gram-negative bacteria. Specifically:

  • Staphylococcus aureus : MIC values ranging from 625–1250 µg/mL were reported for several derivatives.
  • Staphylococcus epidermidis : Most compounds showed significant activity.
  • Pseudomonas aeruginosa : Certain derivatives displayed excellent antibacterial effects.

The potential of this compound as an antibacterial agent is supported by its structural similarity to these active compounds .

Antifungal Activity

The antifungal potential of compounds similar to this compound has also been explored. In one study, most tested compounds showed significant antifungal activity against Candida albicans, suggesting that this compound may share similar properties .

Data Summary

Biological Activity Tested Organisms MIC Values (µg/mL) Activity Observed
AntibacterialStaphylococcus aureus625 - 1250Significant
Staphylococcus epidermidisN/ASignificant
Pseudomonas aeruginosaN/AExcellent
AntifungalCandida albicansN/ASignificant

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

  • Synthesis and Screening : A series of new dioxolanes were synthesized and screened for antibacterial and antifungal activities. Results indicated that most compounds exhibited excellent activity against C. albicans and significant antibacterial effects against S. aureus and S. epidermidis .
  • Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity was evaluated in various studies. Compounds with specific substituents on the dioxole ring showed enhanced antibacterial properties, suggesting that modifications to the structure of sulfonamides can lead to improved efficacy .

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